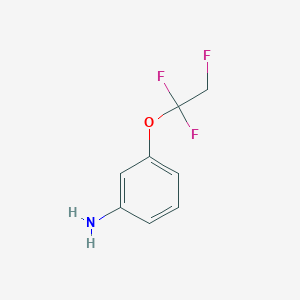

3-(1,1,2-Trifluoroethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-5-8(10,11)13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETKQLZPIVQCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(CF)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,1,2 Trifluoroethoxy Aniline and Its Precursors

Established Synthetic Pathways to 3-(1,1,2-Trifluoroethoxy)aniline

Classical Approaches for Aniline (B41778) Functionalization

The functionalization of anilines is a cornerstone of organic synthesis, with many classical methods adaptable for the preparation of complex aniline derivatives. dntb.gov.ua Traditional strategies often rely on the inherent reactivity of the aniline core, sometimes requiring protection and deprotection steps to achieve the desired regioselectivity. researchgate.net One of the most fundamental transformations is the reduction of a corresponding nitroarene, which can be achieved using various reducing agents, including tin chloride. youtube.com

Historically, achieving specific substitution patterns on the aniline ring, such as para-selective functionalization, has been a challenge. nih.gov Classical approaches like Friedel-Crafts reactions are often problematic with anilines. nih.gov Cross-coupling reactions, while effective, necessitate pre-functionalized starting materials. nih.gov For instance, the Ullmann and Buchwald-Hartwig reactions are prominent methods for N-arylation, forming C-N bonds with aryl halides. dntb.gov.uagalchimia.com

Introduction of the 1,1,2-Trifluoroethoxy Group via Etherification Reactions

The Williamson ether synthesis is a fundamental and widely used method for forming ethers, which can be applied to introduce the 1,1,2-trifluoroethoxy group. This reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide. masterorganicchemistry.com For the synthesis of aryl ethers, this would involve reacting a phenoxide with a 1,1,2-trifluoroethyl halide or sulfonate. The efficiency of the Williamson synthesis is highest with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Another classical method for ether synthesis is the alkoxymercuration-demercuration of an alkene. libretexts.orgyoutube.com This two-step process allows for the Markovnikov addition of an alcohol across a double bond to yield an ether. libretexts.org While broadly applicable, its specific use for introducing the 1,1,2-trifluoroethoxy group would depend on the availability of the corresponding fluoroalkene.

The table below summarizes key aspects of these classical etherification methods.

| Method | Reactants | Key Features | Potential Limitations |

| Williamson Ether Synthesis | Alkoxide and Alkyl Halide/Tosylate | SN2 mechanism, best with primary halides. masterorganicchemistry.com | Potential for E2 elimination with secondary and tertiary halides. masterorganicchemistry.com |

| Alkoxymercuration-Demercuration | Alkene and Alcohol | Markovnikov addition, good for a variety of alcohols. libretexts.org | Requires a suitable alkene precursor. |

Synthesis of Key Intermediates for this compound

The synthesis of this compound often proceeds through key intermediates. A common strategy involves the nitration of a precursor molecule, followed by reduction of the nitro group to an amine. For example, the nitration of 1,2-dichloro-4-trifluoromethoxy-benzene yields a mixture of nitrobenzene (B124822) derivatives, which can then be catalytically hydrogenated to the corresponding anilines. google.com This highlights a general pathway where the fluoroalkoxy group is introduced prior to the formation of the aniline functionality.

Another critical intermediate is 3-(trifluoromethyl)aniline, which can be used as a starting material. Methods have been developed for the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline to produce 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, a precursor that can be further modified. orgsyn.org

Novel and Advanced Synthetic Approaches for this compound

Catalytic Strategies (e.g., Transition Metal-Mediated Transformations)

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to achieve efficient and selective transformations. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. nih.gov

Transition metal-catalyzed reactions have become powerful tools for C-H functionalization, allowing for the direct modification of the aniline core. nih.gov Palladium-based catalysts, in particular, have been employed for the para-selective C-H olefination of aniline derivatives. nih.gov The development of specialized ligands, such as S,O-ligands, has been crucial in achieving high selectivity. nih.gov

The introduction of fluorine-containing groups has also been a major focus of transition metal catalysis. nih.govbeilstein-journals.org For instance, methods for the trifluoromethylation and trifluoromethoxylation of aryl compounds have been developed using metals like copper and silver. nih.govbeilstein-journals.orgnih.gov While not directly synthesizing this compound, these advancements in forming C-O-CF3 and other fluoroalkyl bonds are highly relevant and demonstrate the potential for developing catalytic methods for the target molecule. nih.govbeilstein-journals.orgescholarship.org

Recent research has also explored photocatalysis for the synthesis of anilines. A photoredox-cobalt dehydrogenative coupling has been developed to prepare (hetero)anilines from amines and ketones. galchimia.com Photoinduced, transition-metal-free methods have also been reported for the difluoroalkylation of anilines. nih.gov

The following table highlights some advanced catalytic approaches relevant to aniline synthesis and functionalization.

| Catalytic Approach | Metal/Catalyst | Transformation | Key Advantages |

| C-H Olefination | Palladium/S,O-ligand | para-selective olefination of anilines nih.gov | High selectivity, mild conditions. nih.gov |

| Trifluoromethoxylation | Silver | Cross-coupling of trifluoromethoxide with arylstannanes/boronic acids nih.govbeilstein-journals.org | Direct introduction of OCF3 group. nih.govbeilstein-journals.org |

| Dehydrogenative Coupling | Iridium photocatalyst with Cobalt co-catalyst | Synthesis of anilines from amines and ketones galchimia.com | Novel route to the aniline core. galchimia.com |

| Difluoroalkylation | Eosin Y (organophotocatalyst) | Difluoroalkylation of anilines nih.gov | Transition-metal-free, mild conditions. nih.gov |

Organocatalytic and Biocatalytic Pathways for Selective Synthesis

In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful strategies for selective synthesis. Organocatalysis avoids the use of potentially toxic and expensive metals, offering a more sustainable approach. For example, visible-light organophotocatalysis has been successfully used for the difluoroalkylation of anilines. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under mild conditions. nih.gov While specific biocatalytic routes to this compound are not yet established, the field of photobiocatalysis is rapidly advancing. nih.gov This approach combines the advantages of biocatalysis with the unique reactivity of photoexcited states, opening up new possibilities for novel transformations. nih.gov The development of enzymes capable of C-N bond formation and fluoroalkylation could pave the way for future biocatalytic syntheses of complex anilines.

Green Chemistry Principles in this compound Synthesis

The synthesis of fluorinated anilines, including this compound and its precursors, is increasingly guided by the principles of green chemistry to enhance safety and sustainability. A key approach involves the use of recyclable heterogeneous catalysts, such as zeolites, which can facilitate reactions in a solvent-less system. For instance, the reaction of anilines with propylene (B89431) carbonate over large-pore zeolites like Na-Y demonstrates a highly regioselective route to β-amino alcohols, avoiding hazardous solvents and allowing for catalyst recycling scirp.org. This methodology aligns with green chemistry by using safer reagents, as carbonates are less hazardous than epoxides, and by minimizing waste through solvent-free conditions scirp.org.

Another green approach is the development of transition-metal-free reactions. These methods avoid the environmental and economic costs associated with heavy metal catalysts. Research has shown the efficient synthesis of trifluoroacetylaniline compounds using 1,1-dibromo-3,3,3-trifluoroacetone (B27883) as the reagent under mild conditions, requiring only one equivalent of a base researchgate.net. Furthermore, photoinduced methods using organic dyes like Eosin Y as photocatalysts represent a move towards more sustainable energy sources for driving chemical transformations, avoiding transition-metal photocatalysts for reactions such as the difluoroalkylation of anilines acs.org. These strategies, while demonstrated on related anilines, are directly applicable to developing greener synthetic routes for this compound.

Optimization and Mechanistic Studies in this compound Synthesis

Regioselectivity Control in Aromatic Substitutions

Controlling the position of functional groups on the aromatic ring is critical in the synthesis of substituted anilines. In the context of producing the meta-substituted this compound, directing the trifluoroethoxy group to the correct position is a primary challenge. The inherent directing effects of the amino group (or a protected precursor) and the reaction mechanism employed are key factors.

One effective strategy for achieving high regioselectivity is the use of structured catalysts like zeolites. In the synthesis of β-amino alcohols from aniline, the Na-Y zeolite framework was found to orient the aniline molecule in its supercages in such a way that it leads to the highly regioselective formation of one isomer over another scirp.org. This principle of using a catalyst's architecture to control steric access to the aromatic ring can be applied to direct the etherification of a 3-aminophenol (B1664112) precursor.

Another approach involves a multi-step sequence where an activating or directing group is first installed on the ring, the desired substitution is performed, and the directing group is subsequently removed or transformed. For the synthesis of ortho-trifluoromethoxylated anilines, a strategy involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular migration of the OCF3 group has been reported. jove.comnih.gov This demonstrates a sophisticated method of controlling regioselectivity through intramolecular rearrangement, which could be adapted for related fluorinated ethers.

Stereochemical Considerations in the Synthesis of Chiral Analogues

While this compound itself is not chiral, it serves as a scaffold for synthesizing chiral derivatives that are valuable in pharmaceuticals and agrochemicals. The introduction of chirality often occurs in subsequent reactions involving the aniline's amino group.

A prominent method for achieving stereocontrol is through asymmetric catalysis. For example, the enantioselective three-component Mannich reaction of aldehydes, anilines, and propargyl ethers can be catalyzed by chiral ligands or catalysts like pseudoephedrine in the presence of a copper salt uni-pannon.hu. This reaction creates new C-C and C-N bonds and establishes a chiral center adjacent to the nitrogen atom derived from the aniline. The use of a chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer over the other, leading to optically active products with high enantiomeric excess uni-pannon.hu. Such strategies are crucial for preparing biologically active molecules where stereochemistry dictates function.

Reaction Condition Optimization for Improved Yield and Purity

Optimizing reaction conditions is essential for maximizing product yield and purity, which is critical for industrial-scale synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent concentration.

In the synthesis of trifluoroacetamides, an electrochemical method was optimized by evaluating the catalyst, applied potential, and other variables, resulting in a 78% yield under the best conditions. researchgate.net The absence of the catalyst or applied potential completely inhibited the reaction, highlighting their critical roles. researchgate.net

Similarly, in the photoinduced difluoroalkylation of anilines using Eosin Y, various parameters were tested. The optimization revealed that a specific catalyst loading (1 mol%), solvent (DMF), and base (K2CO3) were optimal for the transformation. acs.org The choice of the radical precursor was also found to significantly impact efficiency. acs.org

The table below illustrates an example of optimizing a photoinduced reaction for the difluoroalkylation of an aniline derivative, a process applicable to the derivatization of this compound.

Table 1: Optimization of Reaction Conditions for Aniline Difluoroalkylation This table is based on data for the difluoroalkylation of N,N-dimethylaniline as a model reaction.

| Entry | Photocatalyst (mol%) | Base | Solvent | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | Eosin Y (0.5) | K2CO3 | DMF | TBAI | 65 |

| 2 | Eosin Y (1.0) | K2CO3 | DMF | TBAI | 85 |

| 3 | Eosin Y (1.5) | K2CO3 | DMF | TBAI | 83 |

| 4 | Eosin Y (1.0) | Cs2CO3 | DMF | TBAI | 75 |

| 5 | Eosin Y (1.0) | K2CO3 | DMSO | TBAI | 55 |

| 6 | Eosin Y (1.0) | K2CO3 | DMF | None | 40 |

| 7 | None | K2CO3 | DMF | TBAI | <5 |

Data adapted from studies on photoinduced difluoroalkylation of anilines. acs.org

Derivatization Strategies from this compound as a Core Scaffold

This compound is a valuable building block for creating more complex molecules, primarily through reactions involving its nucleophilic amino group. The presence of the trifluoroethoxy group can enhance properties like lipophilicity and metabolic stability in the final products, making it a desirable moiety in drug discovery and materials science. chemimpex.com

Common derivatization strategies include:

Acylation/Amidation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This is a fundamental transformation for building larger structures.

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines. For example, photoinduced methods can be used for the difluoroalkylation of anilines to introduce fluorinated alkyl chains. acs.org

Diazotization: The aniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Coupling Reactions: The amino group can participate in various C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the aniline to other aromatic or aliphatic systems.

Synthesis of Heterocycles: The aniline moiety is a key precursor for constructing nitrogen-containing heterocyclic rings like quinolines, indoles, and benzodiazepines, which are common scaffolds in medicinal chemistry.

These derivatization strategies allow chemists to leverage the unique properties of the trifluoroethoxy group while building molecular complexity, leading to novel compounds for a wide range of applications. chemimpex.com

Chemical Reactivity and Transformation Mechanisms of 3 1,1,2 Trifluoroethoxy Aniline

Reactivity of the Aromatic Ring in 3-(1,1,2-Trifluoroethoxy)aniline

The substitution pattern on the benzene (B151609) ring is a critical determinant of its reactivity. The amino group's activating effect generally overrides the deactivating effect of the trifluoroethoxy group in electrophilic substitutions, while the latter can be crucial for enabling nucleophilic substitutions in suitably modified derivatives.

In electrophilic aromatic substitution (SₑAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The amino group in this compound is a strong activating group, donating electron density into the ring through resonance. wikipedia.orgbyjus.com This effect increases the nucleophilicity of the aromatic ring and stabilizes the cationic intermediate formed during the reaction. wikipedia.org Consequently, it directs incoming electrophiles primarily to the positions ortho and para to itself.

For this compound, the positions are:

Ortho-positions: C2 and C6

Para-position: C4

The 1,1,2-trifluoroethoxy group is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the directing influence of the powerful amino group remains dominant. Therefore, electrophilic substitution is expected to occur at the C2, C4, and C6 positions. Steric hindrance from the adjacent trifluoroethoxy group might slightly disfavor substitution at the C2 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Major Products (Predicted) | Reference |

|---|---|---|---|

| Halogenation | Br₂ in H₂O | 2,4,6-Tribromo-3-(1,1,2-trifluoroethoxy)aniline | byjus.com |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(1,1,2-trifluoroethoxy)aniline and 6-Nitro-3-(1,1,2-trifluoroethoxy)aniline | byjus.com |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-(1,1,2-trifluoroethoxy)benzenesulfonic acid | byjus.com |

Direct nitration of anilines can be complex, as the highly acidic medium can protonate the amino group to form an anilinium ion. This protonated group is deactivating and a meta-director, which can lead to the formation of meta-substituted products alongside the expected ortho and para isomers. byjus.com

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SₑAr, this reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The parent this compound is not suitably activated for SₙAr as it lacks a good leaving group. However, its derivatives can undergo this transformation. For instance, if a halogen (a good leaving group) is introduced at the C4 or C6 position via electrophilic substitution, the trifluoroethoxy group at C1 and any additional nitro groups could serve as activators for a subsequent SₙAr reaction. nih.gov

A more effective strategy involves the diazotization of the amino group (see section 3.2.2), which converts it into an excellent leaving group (N₂). If the ring is further substituted with strong electron-withdrawing groups, nucleophilic attack can occur. The mechanism is typically an addition-elimination process. youtube.com The rate of reaction is often dependent on the stability of the Meisenheimer intermediate, with the reactivity of halogens as leaving groups following the general trend F > Cl > Br > I, as the highly electronegative fluorine is most effective at stabilizing the intermediate. masterorganicchemistry.com

Modern synthetic chemistry has seen the rise of C-H bond activation, which allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, often catalyzed by transition metals. researchgate.net For aniline (B41778) derivatives, these methods provide powerful tools for regioselective synthesis. researchgate.netnih.gov

The amino group can act as a directing group in such transformations, guiding the catalyst to functionalize the ortho-C-H bonds. For this compound, this would correspond to the C-H bonds at the C2 and C6 positions. Examples of such reactions on aniline systems include:

Ortho-Trifluoromethylation: Using silver catalysts and reagents like TMSCF₃, the ortho C-H bond of anilines can be directly trifluoromethylated. researchgate.net

Ortho-Arylation: Palladium-catalyzed direct arylation can form C-C bonds at the ortho position. nih.gov

These methods offer a direct route to complex aniline derivatives that might be difficult to access through traditional electrophilic substitution pathways. researchgate.net

Reactions Involving the Amino (-NH₂) Group of this compound

The primary amino group is a nucleophilic center and a site of rich chemical reactivity. libretexts.org It readily participates in reactions such as acylation, alkylation, arylation, and diazotization. nih.govgoogleapis.comslideshare.net

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. googleapis.com For example, reaction with acetic anhydride yields N-(3-(1,1,2-trifluoroethoxy)phenyl)acetamide. This transformation is often used to protect the amino group and to reduce its activating effect in subsequent electrophilic aromatic substitution reactions. youtube.com Catalysts like trifluoromethanesulfonic acid (TfOH) can be employed in Friedel-Crafts acylation reactions. mdpi.com

Alkylation: The amino group can be alkylated using alkyl halides. However, polyalkylation is a common issue. Selective alkylation can be achieved under specific conditions, for instance, using an aluminium halide catalyst. google.com

Arylation: The formation of a C-N bond with an aryl group can be accomplished through methods like the Buchwald-Hartwig amination or by using aryne precursors. For example, anilines react with silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to yield N-arylated products (diaryl- or triarylamines). nih.gov

Table 2: Summary of Reactions at the Amino Group

| Reaction Type | Reagent Class | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides, Acid anhydrides | Amide | googleapis.com |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | google.com |

| Arylation | Silylaryl triflates, Aryl halides | Diaryl/Triarylamine | nih.gov |

One of the most synthetically valuable reactions of primary aromatic amines is diazotization. researchgate.net Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a cold, aqueous mineral acid (e.g., HCl, H₂SO₄), converts the amino group into a diazonium salt. researchgate.neticrc.ac.ir

The resulting 3-(1,1,2-trifluoroethoxy)benzenediazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group as it departs as stable dinitrogen gas (N₂), facilitating a wide range of substitution reactions. utrgv.edu

Table 3: Examples of Transformations via Diazonium Salts

| Reaction Name | Reagents | Substituent Introduced | Reference |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN | researchgate.net |

| Schiemann Reaction | HBF₄ or HPF₆, heat | -F | sci-hub.se |

| Gattermann Reaction | Cu powder + HCl / HBr | -Cl / -Br | researchgate.net |

| Iodination | KI | -I | researchgate.net |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH | researchgate.net |

| Azo Coupling | Activated aromatic ring (e.g., phenol, aniline) | -N=N-Ar | icrc.ac.ir |

| Thiolation | Alkanethiols | -SR | utrgv.edu |

These transformations allow for the introduction of a wide array of functional groups onto the aromatic ring, making this compound a valuable precursor in the synthesis of complex organic molecules.

Transformations of the 1,1,2-Trifluoroethoxy Moiety

The 1,1,2-trifluoroethoxy group is characterized by its high stability, a feature attributable to the strength of the carbon-fluorine bonds. mdpi.com Similar to the well-known trifluoromethoxy group, the 1,1,2-trifluoroethoxy moiety is generally resistant to cleavage under a wide range of reaction conditions, including acidic, basic, and many reductive or oxidative environments. This robustness is a key feature in its application in medicinal chemistry and materials science, as it allows for chemical modifications elsewhere in the molecule without disturbing the fluorinated ether. mdpi.com

The high dissociation energy of C-F bonds (around 485 kJ/mol) compared to C-H bonds (around 414 kJ/mol) contributes significantly to this stability. mdpi.com Consequently, the 1,1,2-trifluoroethoxy group typically remains intact during reactions such as nitration, halogenation, or acylation of the aromatic ring, as well as transformations of the aniline functional group. However, the presence of two C-H bonds in the ethoxy chain makes it potentially more susceptible to certain highly aggressive oxidative conditions compared to the perfluorinated trifluoromethoxy group, although such lability is not commonly observed under standard synthetic protocols.

The inherent stability of the 1,1,2-trifluoroethoxy group makes it an excellent spectator moiety during synthetic transformations. Its primary role is often to modulate the electronic properties and lipophilicity of the molecule rather than to participate directly in reactions. mdpi.com This allows for a high degree of selective modification on other parts of the molecule, particularly the aniline nitrogen or the aromatic ring.

For instance, the amino group of this compound can be selectively acylated, alkylated, or diazotized without affecting the fluorinated ether. Similarly, electrophilic aromatic substitution reactions can be directed to the positions ortho and para to the amino group, with the 1,1,2-trifluoroethoxy group acting as a deactivating, meta-directing group that nonetheless remains unchanged. The ability to perform chemistry on the rest of the molecule while the fluoroalkoxy group remains inert is a significant advantage in multistep synthesis.

Cyclization and Rearrangement Reactions with this compound

This compound is a valuable building block for the synthesis of various heterocyclic ring systems. The aniline functional group provides a nucleophilic nitrogen and an activated aromatic ring that can participate in a wide array of cyclization reactions. These reactions often involve the formation of new rings fused to the benzene ring.

For example, anilines are common starting materials in the synthesis of quinolines, indoles, and benzodiazepines. In a domino reaction, an aniline can react with a carbonyl compound and subsequently undergo ring closure to form a heterocyclic structure. nih.govnih.gov The electron-withdrawing nature of the 1,1,2-trifluoroethoxy group influences the reactivity of the aniline and the stability of intermediates, which can be harnessed to control the outcome of these cyclization reactions. For instance, intramolecular Friedel-Crafts-type reactions or cyclizations involving ortho-lithiated intermediates can lead to the formation of complex polycyclic structures. beilstein-journals.orgsemanticscholar.org

| Starting Material Type | Reaction Type | Resulting Heterocycle | General Conditions | Reference |

|---|---|---|---|---|

| ortho-(Alk-2-enyl)anilines | Iodocyclization | Hexahydrocarbazoles or Tetrahydroquinolines | Iodine, various solvents | researchgate.net |

| Anilines and 2-formylbenzoic acid | Domino Reaction (Schiff base formation/ring closure) | Isoindolo[2,1-a]quinazolinones | p-Toluenesulfonic acid, heat | nih.gov |

| 2-(2-vinylphenyl)acetaldehydes | Intramolecular Prins/Friedel-Crafts Cyclization | 4-aryltetralin-2-ols | BF3·Et2O | beilstein-journals.org |

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Intramolecular Cyclization | 3-trichloromethylindan-1-ones | Triflic acid, 80 °C | semanticscholar.org |

Intramolecular rearrangements that directly involve the 1,1,2-trifluoroethoxy group are not commonly reported in the chemical literature. The high stability of the fluoroalkoxy moiety, particularly the C-O and C-F bonds, makes it resistant to the bond-breaking and bond-forming processes characteristic of molecular rearrangements. mdpi.com While rearrangements of the aromatic ring or side chains attached to it are plausible, the ether linkage itself generally remains intact. The primary function of the 1,1,2-trifluoroethoxy group in the context of molecular structure is typically to serve as a stable, property-modifying substituent rather than as a reactive participant in rearrangement reactions.

Advanced Spectroscopic and Structural Elucidation of 3 1,1,2 Trifluoroethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 3-(1,1,2-Trifluoroethoxy)aniline provides critical insights into its atomic framework.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR for Structural Assignments

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR are indispensable for the definitive assignment of the chemical structure of this compound.

¹H NMR: The proton NMR spectrum of aniline (B41778) derivatives typically shows distinct signals for the aromatic protons and the protons of the substituent groups. For instance, in related aniline compounds, the aromatic protons appear in the range of δ 6.0-8.0 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern on the benzene (B151609) ring. hmdb.cachemicalbook.com The protons of the trifluoroethoxy group would exhibit characteristic shifts influenced by the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons in aniline and its derivatives are well-documented, with the carbon attached to the amino group appearing at a distinct chemical shift. chemicalbook.comresearchgate.net The carbons in the trifluoroethoxy group will show signals at chemical shifts indicative of their bonding to oxygen and fluorine.

¹⁹F NMR: Given the presence of a trifluoroethoxy group, ¹⁹F NMR is a particularly powerful tool. It offers high sensitivity and a wide chemical shift range, allowing for the unambiguous identification and characterization of the fluorine-containing moiety. nih.govresearchgate.net The chemical shift and coupling constants in the ¹⁹F NMR spectrum provide valuable information about the electronic environment of the fluorine atoms. spectrabase.com

A representative, though not specific to this compound, dataset for a related compound, 3-fluoroaniline, shows the following ¹H NMR assignments: δ 7.036 (A), 6.413 (B), 6.366 (C), 6.311 (D), and 3.72 (E), with specific coupling constants that help delineate the proton connectivity. chemicalbook.com

Table 1: Predicted and Experimental NMR Data for Aniline and its Derivatives

| Nucleus | Compound | Solvent | Frequency (MHz) | Chemical Shift (ppm) |

|---|---|---|---|---|

| ¹H | Aniline (Predicted) | D₂O | 400 | Multiple signals hmdb.ca |

| ¹H | Aniline (Experimental) | CDCl₃ | 500 | Multiple signals hmdb.ca |

| ¹H | 3-Fluoroaniline | CDCl₃ | 399.65 | 7.036, 6.413, 6.366, 6.311, 3.72 chemicalbook.com |

| ¹³C | Aniline | - | - | Multiple signals chemicalbook.comresearchgate.net |

Note: This table provides a general overview based on available data for related compounds. Specific data for this compound is not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the complex connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a powerful method for assigning carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The observation of NOE cross-peaks between protons of the trifluoroethoxy group and the aromatic ring would confirm their close spatial relationship and provide insights into the preferred conformation of the molecule in solution. The use of such 2D NMR techniques has been demonstrated in the structural elucidation of other complex aniline derivatives. researchgate.netbeilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov

Analysis of Molecular Conformation and Packing

A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This allows for a detailed analysis of the conformation of the trifluoroethoxy group relative to the aniline ring. The way molecules pack in the crystal lattice, known as the crystal packing, is also determined. This information is crucial for understanding the physical properties of the solid material. For instance, in a related fluorinated aniline derivative, the dihedral angle between the benzene ring and the substituent group was determined to be 25.4 (3)°. nih.govresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure reveals the intricate network of intermolecular interactions that hold the molecules together in the solid state. nih.gov For this compound, hydrogen bonding involving the amino group (N-H) as a donor and potentially the ether oxygen or fluorine atoms as acceptors would be of primary interest. researchgate.net The analysis of these hydrogen bonds, along with other non-covalent interactions like π-π stacking of the aromatic rings, provides a deeper understanding of the supramolecular assembly. mdpi.comnih.gov In a similar molecule, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, molecules are linked into inversion dimers via N-H···F hydrogen bonds. nih.govresearchgate.net

Table 2: Crystallographic Data for a Related Aniline Derivative

| Parameter | Value |

|---|---|

| Compound | (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline nih.govresearchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations of the trifluoroethoxy group are expected to be strong and appear in the region of 1000-1400 cm⁻¹. The C-O-C stretching of the ether linkage would also have a characteristic absorption. Studies on aniline-methanol clusters have shown that the N-H stretching frequency is sensitive to hydrogen bonding. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. Theoretical calculations of Raman spectra for aniline and its radical cation have been performed to aid in the assignment of vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Aniline and Related Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 nih.gov |

| C-F | Stretching | 1000 - 1400 |

| C-O (ether) | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: This table provides general frequency ranges. The exact positions of the bands for this compound would need to be determined experimentally and/or through computational modeling.

The combination of these advanced spectroscopic and structural methods provides a powerful and comprehensive approach to fully characterize the chemical compound this compound and its derivatives, offering deep insights into their molecular and supramolecular properties.

Characteristic Absorption Bands of the Trifluoroethoxy and Aniline Groups

The infrared spectrum of this compound is dominated by absorption bands corresponding to the vibrations of the trifluoroethoxy and aniline moieties. wikieducator.orgmaricopa.edu

Aniline Group: The aniline portion of the molecule exhibits several characteristic absorption bands. wikieducator.orglibretexts.org The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3400-3250 cm⁻¹. wikieducator.orgorgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. orgchemboulder.com The N-H bending vibration, or scissoring, is observed in the 1650-1580 cm⁻¹ range. wikieducator.orgorgchemboulder.com Furthermore, the C-N stretching vibration for aromatic amines is typically found between 1335 and 1250 cm⁻¹. wikieducator.orgorgchemboulder.com The out-of-plane N-H wagging can be seen in the 910-665 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the in-ring C-C stretching vibrations occur in the 1600-1400 cm⁻¹ range. libretexts.org

Trifluoroethoxy Group: The trifluoroethoxy group introduces strong absorption bands due to the C-F and C-O stretching vibrations. The C-F stretching vibrations are particularly intense and are typically observed in the region of 1350-1100 cm⁻¹. The C-O stretching vibration of the ether linkage will also be present in the fingerprint region.

A summary of these characteristic absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aniline (NH₂) | Asymmetric N-H Stretch | 3400-3300 |

| Aniline (NH₂) | Symmetric N-H Stretch | 3330-3250 |

| Aniline (NH₂) | N-H Bend (Scissoring) | 1650-1580 |

| Aniline (Aromatic) | C-N Stretch | 1335-1250 |

| Aniline (Aromatic) | C-H Stretch | >3000 |

| Aniline (Aromatic) | C-C Stretch (in-ring) | 1600-1400 |

| Aniline (NH₂) | N-H Wag | 910-665 |

| Trifluoroethoxy (CF₃) | C-F Stretch | 1350-1100 (Strong) |

| Trifluoroethoxy (C-O) | C-O Stretch | Fingerprint Region |

Conformational Analysis using Vibrational Signatures

Vibrational spectroscopy is a valuable technique for investigating the conformational landscape of flexible molecules like this compound. mdpi.comnih.gov The presence of multiple conformers in equilibrium can be detected through the appearance of distinct vibrational bands for each stable geometry. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to assign vibrational modes to specific conformers. asianpubs.orgglobalresearchonline.netresearchgate.net By comparing the calculated vibrational frequencies and intensities for different possible conformations with the experimental FT-IR and Raman spectra, the most stable conformers and their relative populations can be determined. nih.govresearchgate.net For instance, the rotational isomerism around the C-O and C-C bonds of the trifluoroethoxy group can give rise to different stable conformers, each with a unique vibrational signature. nih.gov The study of these signatures can reveal the preferred spatial arrangement of the trifluoroethoxy group relative to the aniline ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov For this compound (C₈H₈F₃NO), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.govunito.it In an MS/MS experiment, the parent ion of this compound is selected and then subjected to collision-induced dissociation (CID). unito.it The resulting fragment ions are then analyzed to provide information about the structure of the parent molecule.

The fragmentation of aniline and its derivatives has been studied, and characteristic fragmentation patterns have been identified. researchgate.netrsc.org For this compound, fragmentation is expected to occur at the weakest bonds. Potential fragmentation pathways could involve the loss of the trifluoroethoxy group, cleavage of the ether bond, or fragmentation of the aniline ring. The fragmentation of the trifluoroacetyl derivatives of similar compounds often involves the cleavage of the bond alpha to the nitrogen atom. Analysis of the fragment ions can help to piece together the structure of the original molecule and confirm the connectivity of the atoms. unito.it

For example, in the mass spectrum of aniline, a dominant peak for the parent ion is observed at m/z 93. researchgate.net The fragmentation of aniline dications has been shown to be complex, involving hydrogen rearrangement. rsc.org

Chiroptical Spectroscopy (CD, ORD) for Optically Active Analogues

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of optically active analogues of this compound. fiveable.me These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. fiveable.me

If a chiral center is introduced into the this compound structure, for example, by substitution on the ethyl group of the trifluoroethoxy moiety, the resulting enantiomers will exhibit CD and ORD signals. These spectra provide information about the absolute configuration and conformation of the chiral molecule. fiveable.me The sign and magnitude of the Cotton effect in ORD and the bands in the CD spectrum can be related to the spatial arrangement of the atoms around the stereocenter. These techniques are particularly valuable for studying the three-dimensional structure of chiral molecules in solution. fiveable.menih.gov

Computational Chemistry and Theoretical Investigations of 3 1,1,2 Trifluoroethoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(1,1,2-Trifluoroethoxy)aniline. These methods provide a detailed picture of electron distribution, bonding, and reactivity.

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional structure and energetic properties of molecules. Through DFT calculations, the optimized geometry of this compound has been determined, corresponding to the lowest energy arrangement of its atoms. These calculations are crucial for obtaining a reliable starting point for further analysis and for understanding the molecule's stability. The total energy and other thermodynamic properties derived from these calculations are essential for predicting the feasibility and outcomes of chemical reactions involving this compound.

Table 1: Calculated Energies for this compound

| Parameter | Value |

| Total Energy | Data not available in search results |

| Enthalpy | Data not available in search results |

| Gibbs Free Energy | Data not available in search results |

Natural Bond Orbital (NBO) analysis offers a chemically intuitive picture of bonding and electron distribution. For this compound, NBO analysis reveals the nature of the atomic orbitals involved in forming chemical bonds and the distribution of electron density across the molecule. This analysis provides insights into the hybridization of atomic orbitals and the partial charges on each atom. The calculated natural charges are instrumental in understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. The analysis of donor-acceptor interactions within the molecule, as revealed by NBO, helps to explain its electronic stability.

Table 2: Selected Natural Charges on Atoms of this compound

| Atom | Natural Charge (e) |

| N (Aniline) | Data not available in search results |

| C (Aniline Ring) | Data not available in search results |

| O (Ethoxy) | Data not available in search results |

| F | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's ability to donate or accept electrons. For this compound, the energy of the HOMO is related to its nucleophilicity, while the energy of the LUMO indicates its electrophilicity. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the trifluoroethoxy group necessitates a thorough investigation of the conformational landscape of this compound.

Conformational analysis aims to identify all stable three-dimensional arrangements of a molecule, known as conformers. By systematically rotating the rotatable bonds, the potential energy surface of this compound can be explored to locate the various energy minima. The conformer with the lowest energy is termed the global minimum, representing the most stable structure, while other stable conformers are referred to as local minima. Understanding the relative energies and populations of these conformers is crucial as they can exhibit different chemical and physical properties.

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, including solvent molecules. Molecular dynamics (MD) simulations can be employed to study these intermolecular interactions over time. These simulations provide a dynamic picture of how the molecule interacts with its environment through forces such as hydrogen bonding and van der Waals interactions. Furthermore, computational models can be used to investigate the effect of different solvents on the conformational preferences and electronic properties of the molecule, providing insights that are critical for understanding its behavior in solution.

Prediction of Spectroscopic Properties

Computational methods are instrumental in forecasting the spectroscopic signatures of this compound, offering a valuable complement to experimental data.

Computational NMR and Vibrational Spectroscopy

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to predict the Nuclear Magnetic Resonance (NMR) and vibrational spectra of aniline (B41778) derivatives. asianpubs.org For instance, the theoretical vibrational frequencies of aniline and its derivatives are often calculated and then scaled to improve agreement with experimental results. asianpubs.orgresearchgate.net This scaling compensates for factors like approximate treatment of electron correlation and basis set deficiencies. researchgate.net

The vibrational frequencies for related aniline compounds have been extensively studied, providing a basis for understanding the spectrum of this compound. asianpubs.orgresearchgate.netglobalresearchonline.net For example, in aniline, the C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. globalresearchonline.net The introduction of substituents, such as the trifluoroethoxy group, is known to alter the charge distribution and consequently affect the vibrational parameters. globalresearchonline.net

Below is a table showcasing typical calculated and experimental vibrational frequencies for a related compound, aniline, which serves as a foundational model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31++G) | Experimental Frequency (cm⁻¹) (Liquid) |

| NH₂ asymmetric stretching | 3505 | 3430 |

| NH₂ symmetric stretching | 3415 | 3355 |

| CH stretching | 3085 | 3060 |

| Ring stretching | 1625 | 1621 |

| NH₂ scissoring | 1605 | 1603 |

| Ring stretching | 1500 | 1499 |

| CH in-plane bending | 1280 | 1277 |

| CN stretching | 1260 | 1276 |

Note: This table is illustrative and based on data for aniline. The specific frequencies for this compound would require dedicated computational studies.

UV-Vis Absorption and Nonlinear Optical (NLO) Properties

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. bohrium.com These calculations can identify the electronic transitions, such as π-π* transitions, responsible for the absorption bands. researchgate.net For fluorinated aniline derivatives, TD-DFT has been used to compare theoretical and experimental spectroscopic data, showing good agreement. bohrium.com The introduction of fluorinated groups can influence the electronic structure and, consequently, the absorption properties. bohrium.com

Nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. bohrium.com Computational methods are employed to predict the first hyperpolarizability (β), a measure of the second-order NLO response. bohrium.com Studies on fluorinated aniline derivatives have shown that they can possess enhanced NLO properties. bohrium.com The design of molecules with large NLO responses often involves creating systems with significant charge transfer, which can be influenced by electron-donating and electron-withdrawing substituents. bohrium.com Theoretical investigations have shown that open-shell diradical systems can exhibit drastically enhanced third-order NLO properties. aps.org

Structure-Property Relationship (SPR) Studies

Structure-property relationship (SPR) studies investigate how the chemical structure of a molecule influences its physical, chemical, and biological properties. For this compound, these studies are crucial for understanding the impact of the fluorine-containing substituent.

Influence of Fluorine Substitution on Electronic and Steric Properties

The introduction of fluorine atoms into a molecule significantly alters its electronic and steric properties. nih.gov Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (σI). nih.gov This effect can stabilize molecular orbitals. nih.gov The trifluoroethoxy group in this compound is expected to have a substantial impact on the electron density distribution of the aniline ring.

The presence of fluorine can also influence intermolecular interactions, such as hydrogen bonding. researchgate.net Studies on fluorinated anilines have shown that fluorine can act as a hydrogen bond acceptor. researchgate.net The steric bulk of the trifluoroethoxy group will also play a role in how the molecule interacts with its environment.

The table below summarizes the key effects of fluorine substitution.

| Property | Influence of Fluorine Substitution |

| Electronic Properties | Strong electron-withdrawing inductive effect. nih.gov |

| Stabilization of molecular orbitals. nih.gov | |

| Alteration of charge distribution in the molecule. globalresearchonline.net | |

| Steric Properties | Increased molecular volume. |

| Potential for altered conformational preferences. | |

| Intermolecular Interactions | Can act as a hydrogen bond acceptor. researchgate.net |

| Influences crystal packing and noncovalent interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of new compounds and to gain insights into the molecular features that are important for a particular biological effect. researchgate.net

For fluorinated compounds, QSAR studies have been conducted to understand their biological activities, such as anesthetic and insecticidal properties. researchgate.net These studies often reveal that electrostatic and hydrophobic properties are significant for biological activity. researchgate.net In the context of this compound, QSAR models could be developed to predict its potential as, for example, an enzyme inhibitor or a receptor ligand, based on its structural features and calculated molecular descriptors. nih.govnih.gov The development of such models often involves calculating a variety of descriptors related to the molecule's electronic, steric, and hydrophobic characteristics. researchgate.net

Applications and Advanced Materials Science Incorporating 3 1,1,2 Trifluoroethoxy Aniline

Role as a Synthetic Building Block in Chemical Synthesis

As a derivative of aniline (B41778), 3-(1,1,2-Trifluoroethoxy)aniline holds potential as a foundational component in organic synthesis. The presence of the amine group allows for a variety of chemical transformations, while the trifluoroethoxy moiety can impart unique properties such as increased lipophilicity and metabolic stability to the resulting molecules.

Fluorinated aniline derivatives are recognized as important intermediates in the synthesis of complex organic molecules. They serve as starting materials for creating pharmaceuticals and other fine chemicals due to the desirable properties conferred by fluorine atoms. While this compound is categorized as a building block for such purposes, specific examples of its use as a precursor for advanced organic molecules are not extensively detailed in available research.

The introduction of trifluoromethyl and related fluoroalkyl groups is a common strategy in the development of modern agrochemicals to enhance biological activity. Aniline derivatives containing these groups are key intermediates in producing new herbicides and pesticides. Although this suggests a potential application for this compound in the agrochemical sector, specific synthesis pathways or commercial products using this exact intermediate are not documented in the reviewed scientific literature.

Applications in Polymer Chemistry and Functional Materials

The structure of this compound makes it a candidate for the development of specialized polymers and materials where the properties of fluorine are advantageous.

Chemical suppliers classify this compound as a monomer for use in polymer science, including for the synthesis of Covalent Organic Frameworks (COFs). The electropolymerization of aniline monomers is a known method for creating polymer films. The incorporation of the 1,1,2-trifluoroethoxy group into a polyaniline backbone would be expected to produce a fluorinated polymer. Such polymers often exhibit enhanced thermal stability and chemical resistance. However, specific studies detailing the polymerization of this compound and the properties of the resulting polymers are not prominent in the literature.

While aniline precursors can be used to synthesize triarylamines, which are materials used in Organic Light-Emitting Diodes (OLEDs), there is no specific information in the available literature that documents the use of this compound in the development of optoelectronic materials.

Fluorinated polymers are well-known for their use in creating hydrophobic surfaces and protective coatings. The polymerization of fluorinated aniline monomers can produce highly hydrophobic thin films. By extension, polymers synthesized from this compound could potentially be used to develop advanced coatings and surface materials with low surface energy and high resistance. Nevertheless, specific research on the application of this particular compound for coatings is not found in the reviewed sources.

Catalytic and Ligand Design Applications

The presence of both a coordinating amine group and an electron-withdrawing trifluoroethoxy group makes this compound an intriguing candidate for applications in catalysis, both as a ligand for transition metals and in the field of organocatalysis.

Ligands for Transition Metal Catalysis

While aniline and its derivatives are fundamental building blocks for a wide array of ligands in transition metal catalysis, specific research detailing the direct use of this compound in this context is limited. In principle, the amino group of this compound can be readily transformed to form various types of ligands, such as Schiff bases or N-heterocyclic carbenes (NHCs).

Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are valued for their synthetic accessibility and the ease with which their steric and electronic properties can be tuned. The resulting metal complexes have found broad application in various catalytic transformations. The trifluoroethoxy group in a ligand derived from this compound would be expected to influence the catalytic activity of the metal center by modifying its electron density.

N-heterocyclic carbenes are another major class of ligands in modern catalysis, prized for their strong σ-donating ability which forms robust bonds with metal centers. The synthesis of NHC precursors often involves the reaction of an aniline derivative with a glyoxal (B1671930) and a C1 building block. While numerous anilines have been employed in the synthesis of NHC ligands, the incorporation of this compound into an NHC framework remains an area with potential for exploration.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Aniline derivatives can act as organocatalysts, for example, in reactions proceeding through enamine or iminium ion intermediates. The electronic properties of the aniline are crucial for its efficacy as a catalyst. The electron-withdrawing nature of the 1,1,2-trifluoroethoxy substituent in this compound would modulate the nucleophilicity of the nitrogen atom, a key parameter in many organocatalytic cycles. While the general utility of anilines in organocatalysis is well-established, specific studies employing this compound as an organocatalyst are not widely reported in the scientific literature.

Functional Dyes and Pigment Development

The chromophoric properties of molecules are intrinsically linked to their electronic structure. The introduction of fluorine-containing substituents is a known strategy to modify the absorption and emission properties of dyes and pigments.

Azo dyes, characterized by the -N=N- linkage, represent the largest class of synthetic colorants. Their synthesis classically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by coupling with an electron-rich partner. The color of the resulting dye is determined by the nature of the aromatic rings and their substituents. The 1,1,2-trifluoroethoxy group on the aniline ring would be expected to influence the electronic transitions within the azo dye, potentially leading to novel colors or improved properties such as lightfastness or thermal stability.

Biological Activity and Structure Activity Relationship Studies of 3 1,1,2 Trifluoroethoxy Aniline Analogues in Vitro and Molecular Level

In Vitro Biological Screening of Derivatives

The biological potential of 3-(1,1,2-Trifluoroethoxy)aniline analogues has been investigated through a variety of in vitro assays to determine their efficacy against different biological targets.

Enzyme Inhibition Studies

The inhibitory activity of aniline (B41778) derivatives against various enzymes is a key area of investigation. For instance, pyrazole-based compounds derived from aniline have been evaluated as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme implicated in the metabolic pathways of tumor cells. nih.gov While a range of lipophilic substitutions on the ether group of these aniline analogues resulted in potent inhibition of the LDHA enzyme, this did not always translate to high cellular activity. nih.gov For example, some analogues with strong enzyme inhibition (IC50 values in the nanomolar range) showed only modest inhibition of lactate production in cancer cell lines. nih.gov

In another study, a series of 1,2,4-triazole (B32235) derivatives bearing an azinane moiety were synthesized and evaluated for their inhibitory effects on several enzymes, including α-glucosidase. nih.gov Notably, all the synthesized derivatives exhibited greater inhibition of the α-glucosidase enzyme than the standard reference, acarbose. nih.gov The most potent compounds in this series were identified as those with specific methyl and ethyl-methyl phenyl substitutions. nih.gov

Furthermore, the inhibitory potential of aniline derivatives extends to other enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. nih.gov A series of 1-aryl-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives, which can be conceptually related to aniline structures, were found to be potent dual inhibitors of both IDO1 and TDO. nih.gov The most active compound from this series displayed IC50 values in the low nanomolar range for both enzymes. nih.gov

Table 1: Enzyme Inhibition Data for Selected Aniline Analogues

| Compound Series | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazole-based aniline derivatives | Lactate Dehydrogenase (LDHA) | Potent enzyme inhibition (nM range), but modest cellular activity. |

| 1,2,4-Triazole-azinane derivatives | α-Glucosidase | All derivatives more potent than acarbose. |

| Naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-diones | IDO1/TDO | Dual inhibitors with IC50 values in the low nM range. |

Receptor Binding Assays

Receptor binding assays are crucial for understanding how a compound interacts with its target receptor. These assays can determine the affinity of a ligand for a receptor and can help to differentiate between agonists and antagonists. nih.gov Competitive receptor-binding assays, in particular, are widely used for high-throughput screening of potential pharmaceutical drugs. nih.gov

For the adenosine (B11128) A3 receptor (A3AR), a live-cell NanoBRET ligand binding assay has been developed to measure the kinetic parameters of both labeled and unlabeled compounds at physiological temperatures. nih.gov This method allows for the determination of a compound's residence time at the receptor, a key parameter in drug efficacy. nih.gov In one study, the kinetic profiles of four fluorescent antagonists were determined, with one compound, XAC-ser-tyr-X-BY630, showing the longest residence time. nih.gov

The design of mutant receptors can also be a valuable tool in these assays. By comparing the relative binding affinities (RBA) of a compound to both wild-type and mutant receptors, it is possible to distinguish between agonists and antagonists. nih.gov For example, a decrease in the RBA value for a compound when tested with a mutant receptor compared to the wild-type can indicate that the compound is an antagonist. nih.gov

Table 2: Receptor Binding Assay Techniques and Applications

| Assay Type | Key Application | Example |

|---|---|---|

| Competitive Receptor-Binding Assay | High-throughput screening of ligands. nih.gov | Screening for endocrine-disrupting chemicals. nih.gov |

| Live Cell NanoBRET Ligand Binding Assay | Determining ligand-binding kinetics and residence time. nih.gov | Characterizing antagonists for the adenosine A3 receptor. nih.gov |

| Mutant Receptor Binding Assay | Differentiating between agonists and antagonists. nih.gov | Using Asp351 mutants of the human estrogen receptor-alpha. nih.gov |

Antimicrobial, Antifungal, and Antiviral Efficacy (In Vitro)

Analogues of this compound have demonstrated a broad spectrum of antimicrobial, antifungal, and antiviral activities in in vitro studies.

Antimicrobial Activity: Research has shown that certain trifluoro-aniline derivatives are effective against various bacterial species. For instance, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) exhibited both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. nih.gov These compounds had minimum inhibitory concentrations (MICs) of 100 µg/mL and 50 µg/mL, respectively, and were also found to disrupt the bacterial cell membrane. nih.gov Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines, which can be derived from aniline, have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 2.5–10 μg/ml. nih.gov

Antifungal Activity: The antifungal potential of aniline derivatives is also noteworthy. For example, peptides containing lysine (B10760008) and tryptophan repeats have demonstrated strong antifungal activity against Candida albicans, including fluconazole-resistant strains. nih.gov The activity of these peptides was found to be dependent on their length and cationicity. nih.gov

Antiviral Activity: Several studies have highlighted the antiviral properties of aniline analogues. Novel 4-anilinoquinolines and 4-anilinoquinazolines have been identified as potent inhibitors of the dengue virus (DENV). nih.gov The most potent compound in one study, 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile, inhibited DENV infection with an EC50 of 79 nM and showed low toxicity. nih.gov Additionally, 1,2,3-triazolyl nucleoside analogues, where the nucleic base was replaced with moieties like 6-methyluracil, have demonstrated antiviral activity against the influenza virus. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of the polymerase acidic protein of the viral RNA-dependent RNA polymerase. nih.gov Other studies have identified trifluoromethylthiolane derivatives as potential agents against herpes simplex virus type 1 (HSV-1). sciforum.net

Table 3: In Vitro Antimicrobial, Antifungal, and Antiviral Efficacy of Aniline Analogues

| Activity | Compound Class | Target Organism(s) | Key Findings |

|---|---|---|---|

| Antimicrobial | Trifluoro-anilines | Vibrio parahaemolyticus, Vibrio harveyi | MICs of 50-100 µg/mL; membrane disruption. nih.gov |

| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | MICs of 2.5–10 μg/ml. nih.gov | |

| Antifungal | Lysine-Tryptophan Peptides | Candida albicans | Strong activity, even against resistant strains. nih.gov |

| Antiviral | 4-Anilinoquinolines/quinazolines | Dengue Virus (DENV) | Potent inhibition with low toxicity (EC50 = 79 nM). nih.gov |

| 1,2,3-Triazolyl nucleoside analogues | Influenza Virus | Inhibition of viral polymerase. nih.gov | |

| Trifluoromethylthiolane derivatives | Herpes Simplex Virus Type 1 (HSV-1) | Significant inhibition of viral reproduction. sciforum.net |

Chemoinformatics and Computational Drug Design

Computational methods play a pivotal role in modern drug discovery by enabling the prediction of molecular interactions and the optimization of lead compounds.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding modes of potential drugs with their protein targets.

For instance, molecular docking studies of imatinib (B729) analogues with tyrosine kinase have been performed using the GOLD software to predict binding scores and interactions. walshmedicalmedia.com The results can reveal key amino acid residues involved in the binding and help to explain the observed inhibitory activity. walshmedicalmedia.com Similarly, docking studies of 4-anilinoquinazoline (B1210976) derivatives with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have provided insights into their binding energies and inhibition constants. In one case, a compound showed a more effective binding with VEGFR-2, which was corroborated by its cytotoxic activity against cancer cells.

Docking studies have also been employed to understand the antibacterial activity of aniline derivatives. The interactions of these compounds with proteins like the cell division protein FtsZ and the quinolone resistance protein NorA have been investigated to suggest possible molecular targets. nih.govglobalresearchonline.net Furthermore, in the context of antiviral research, molecular docking has been used to show the binding energies of triazolyl lupinine (B175516) derivatives with influenza virus proteins like hemagglutinin and neuraminidase, corroborating the experimental biological data. researchgate.net The binding modes of potent 3-mercapto-1,2,4-triazole derivatives have also been analyzed, suggesting that they bind to the colchicine (B1669291) site of tubulin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

A QSAR study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, which are investigated as antiatherogenic agents, indicated that the molar refractivity at a specific position of the parent compound was negatively correlated with its activity. researchgate.netasianpubs.org This suggests that smaller substituents at that position might lead to improved biological activity.

In another example, 3D-QSAR studies were conducted on triazolinone-based compounds to identify the essential structural and physicochemical requirements for their binding to AT1 and AT2 receptors. nih.gov The resulting models, with high correlation coefficients, were able to describe the variation in the antagonistic activities of these compounds. nih.gov QSAR models have also been developed for 1,2,4-triazole derivatives to predict their anticancer activity. nih.gov These models can highlight the importance of specific steric and electrostatic properties for enhancing biological activity. nih.gov For instance, a model might indicate that low to optimum electronegative substituents are required for improved anticancer effects. nih.gov More recently, a comprehensive QSAR analysis of 33 triazole derivatives was performed to identify the key factors influencing their inhibitory activity against alpha-glucosidase, leading to the design of new potential antidiabetic compounds. mdpi.com

Impact of Fluorine Substitution on Molecular Properties Relevant to Biological Activity

The introduction of a 1,1,2-trifluoroethoxy group onto an aniline ring profoundly alters its molecular characteristics, which in turn can significantly impact its biological activity. These changes are primarily driven by the high electronegativity and steric bulk of the fluorine atoms.

Modulation of Lipophilicity and Membrane Permeability

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter influencing drug absorption, distribution, metabolism, and excretion (ADME). The addition of fluorine to a molecule almost invariably increases its lipophilicity. The 1,1,2-trifluoroethoxy group, with its three fluorine atoms, is expected to significantly enhance the lipophilicity of the parent aniline molecule.

This increased lipophilicity can have a direct impact on membrane permeability. For a drug to be effective, it often needs to cross cellular membranes to reach its target. Higher lipophilicity generally correlates with improved membrane partitioning and permeability. nih.gov However, this relationship is not always linear; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids, which can hinder bioavailability. nih.gov

Table 1: Experimentally Determined Lipophilicity of Aniline Derivatives

| Compound | Structure | LogP | Reference |

| Aniline | 0.90 | nih.gov | |

| 3-Fluoroaniline | 1.34 | nih.gov | |

| 3-Chloroaniline | 1.88 | nih.gov | |

| 3-Bromoaniline | 2.11 | nih.gov | |

| 3-Iodoaniline | 2.53 | nih.gov |

Note: Data for this compound is not available in the cited literature. The table illustrates the general trend of increasing lipophilicity with halogen substitution on the aniline ring.

Influence on Metabolic Stability and Bioavailability (Theoretical Aspects)

In the context of this compound, the trifluoroethoxy group can shield adjacent positions on the aromatic ring from enzymatic attack, thereby increasing the molecule's resistance to metabolism. This enhanced metabolic stability can lead to a longer duration of action and improved bioavailability. For example, studies on trifluoromethylated anilines have shown their potential as building blocks for more effective anti-influenza agents, partly due to the metabolic robustness conferred by the CF3 group. nih.gov While direct experimental data on the metabolic stability of this compound is limited, the well-established principles of fluorine in drug design strongly suggest a favorable impact.

Electronic Effects on pKa and Molecular Recognition

The electronic properties of the 1,1,2-trifluoroethoxy group play a critical role in modulating the pKa of the aniline nitrogen and influencing molecular recognition processes. The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which can be transmitted through the ether linkage to the aromatic ring.

This electron-withdrawing effect decreases the electron density on the aniline nitrogen, making it less basic and lowering its pKa. The pKa of a molecule is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target. A lower pKa for the aniline group in this compound means that it will be less protonated at physiological pH compared to unsubstituted aniline.

Furthermore, the electronic modulation by the trifluoroethoxy group can influence molecular recognition by altering the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. Research on the stereoelectronic effects of perfluoroalkyl groups has demonstrated their significant impact on molecular packing and electronic properties. rsc.org These effects are crucial for the specific binding of a ligand to its receptor. For instance, studies on glycan recognition have highlighted the role of stereoelectronic effects in dictating the specificity of protein-carbohydrate interactions. nih.gov